1,2-Bis(hexyloxy)benzene

Description

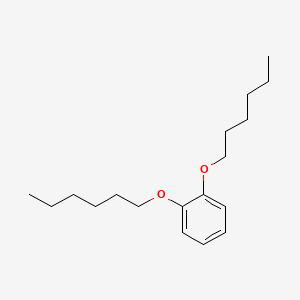

Structure

3D Structure

Properties

IUPAC Name |

1,2-dihexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-3-5-7-11-15-19-17-13-9-10-14-18(17)20-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBVDORAKLGCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402661 | |

| Record name | 1,2-Dihexyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94259-20-8 | |

| Record name | 1,2-Dihexyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,2 Bis Hexyloxy Benzene Systems

Strategies for Direct Synthesis of the Core Scaffold

The primary and most widely utilized method for the direct synthesis of 1,2-bis(hexyloxy)benzene is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orglibretexts.org This classical organic reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of this compound, this typically involves the deprotonation of catechol (1,2-dihydroxybenzene) with a suitable base to form the dianion, which then undergoes a double nucleophilic substitution with an n-hexyl halide, such as 1-bromohexane (B126081). rsc.org

A typical procedure involves dissolving catechol in a solvent like ethanol, followed by the addition of a base such as potassium hydroxide (B78521) (KOH). rsc.org This mixture is stirred to facilitate the formation of the dipotassium (B57713) salt of catechol. Subsequently, 1-bromohexane is added, often slowly or dropwise, and the reaction mixture is heated to drive the substitution reaction to completion. rsc.org The reaction proceeds via an S_N2 mechanism, where the alkoxide nucleophile attacks the primary carbon of the hexyl halide, displacing the bromide. masterorganicchemistry.comwikipedia.org

Alternative approaches, while less common for this specific compound, exist for the synthesis of dialkoxybenzenes. These can include palladium-catalyzed cross-coupling reactions, though these are more frequently employed for creating more complex aryl ether structures. Nucleophilic aromatic substitution on activated dihalobenzenes is another possibility, but the Williamson ether synthesis remains the most straightforward and efficient route for preparing the this compound core scaffold. orgchemres.org

Table 1: Reagents and Conditions for Williamson Ether Synthesis of this compound

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Reaction Conditions | Product | Yield | Reference |

| Catechol | Potassium Hydroxide (KOH) | 1-Bromohexane | Ethanol | Stirring, Heating | This compound | High | rsc.org |

| Catechol | Sodium Hydride (NaH) | 1-Hexyl Tosylate | Tetrahydrofuran (THF) | Room Temperature to Reflux | This compound | Good | libretexts.org |

Regioselective Functionalization Techniques

The this compound scaffold, once synthesized, serves as a versatile platform for further chemical modification. The two hexyloxy groups are strong activating groups and are ortho-, para- directing for electrophilic aromatic substitution. This inherent directing effect, combined with the steric hindrance provided by the bulky hexyloxy groups, allows for a degree of regioselectivity in subsequent functionalization reactions.

Halogenation Reactions for Precursor Synthesis

Halogenation is a key functionalization technique for this compound, as the resulting halo-derivatives are crucial precursors for a variety of cross-coupling reactions. rsc.org The introduction of bromine or iodine atoms onto the aromatic ring provides reactive handles for the construction of more complex molecular architectures.

The bromination of this compound can be achieved using molecular bromine (Br₂) in a suitable solvent. rsc.org Due to the activating nature of the hexyloxy groups, the reaction can often proceed under relatively mild conditions. The positions para to the hexyloxy groups (positions 4 and 5) are the most electronically activated and sterically accessible, leading to the formation of 4,5-dibromo-1,2-bis(hexyloxy)benzene as a major product. uea.ac.uk In some cases, to control the regioselectivity and avoid over-bromination, milder brominating agents or specific reaction conditions may be employed. For instance, the use of N-bromosuccinimide (NBS) can offer a more controlled bromination.

Similarly, iodination can be carried out to introduce iodine atoms onto the aromatic ring. A common method involves the use of iodine monochloride (ICl) or a combination of iodine and an oxidizing agent. wur.nl The resulting iodo-derivatives, such as 4,5-diiodo-1,2-bis(hexyloxy)benzene, are also valuable intermediates in organic synthesis.

Table 2: Halogenation of this compound

| Starting Material | Halogenating Agent | Solvent | Product | Reference |

| This compound | Bromine (Br₂) | Acetic Acid | 4,5-Dibromo-1,2-bis(hexyloxy)benzene | rsc.org |

| This compound | Iodine Monochloride (ICl) | Dichloromethane | 4-Iodo-1,2-bis(hexyloxy)benzene | wur.nl |

| This compound | Bromine (Br₂) | Dichloromethane/Acetic Acid | 4,7-Dibromo-5,6-bis-hexyloxy-benzo acs.orgcore.ac.ukthiadiazole (after further steps) | rsc.org |

Cross-Coupling Reactions for Extended Architectures

The halogenated derivatives of this compound are pivotal for constructing larger, conjugated systems through various palladium-catalyzed cross-coupling reactions. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of extended molecular architectures with tailored electronic and photophysical properties.

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide. lookchem.com For example, 4,5-dibromo-1,2-bis(hexyloxy)benzene can be coupled with arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to yield tetra-substituted benzene (B151609) derivatives. rsc.org This methodology has been instrumental in the synthesis of precursors for triphenylene-based discotic liquid crystals. uea.ac.uk

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scielo.br This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. scielo.br Halogenated this compound derivatives can be coupled with various alkynes to introduce ethynyl (B1212043) functionalities, which are important for creating linear, rigid-rod like molecules for applications in molecular electronics. acs.orgsci-hub.se

Alkynylation and Other Carbon-Carbon Bond Forming Reactions

Beyond the well-established cross-coupling reactions, other carbon-carbon bond forming reactions can be employed to functionalize the this compound system. Direct alkynylation, for instance, can sometimes be achieved under specific conditions, although the cross-coupling of a halogenated precursor is more common.

Recent advances in photoredox catalysis have opened up new avenues for C-H functionalization. For example, direct α-aryloxyalkyl radical cyanation and allylation of aryl alkyl ethers have been reported, which could potentially be applied to this compound to introduce functional groups at the benzylic position of the hexyloxy chains. nih.gov

Derivatization Approaches for Tailored Functionality

The functional groups introduced through the aforementioned reactions can be further derivatized to tailor the properties of the final molecule. For instance, nitro groups, which can be introduced onto the aromatic ring via nitration, can be subsequently reduced to amino groups. rsc.org These amino groups can then be used in a variety of further reactions, such as amide bond formation or the synthesis of heterocyclic systems.

The hexyloxy chains themselves can also be a site for derivatization, although this is less common than functionalization of the aromatic core. The terminal methyl groups of the hexyl chains are generally unreactive, but under forcing conditions or with specific catalysts, C-H activation could potentially be achieved. More practically, starting with a functionalized hexyl halide in the initial Williamson ether synthesis allows for the incorporation of desired functionality from the outset.

Mechanistic Investigations of Reaction Pathways

The regioselectivity observed in the functionalization of 1,2-dialkoxybenzenes is a subject of mechanistic investigation. For instance, density functional theory (DFT) calculations have been used to understand the regioselectivity of the dinitration of 1,2-dimethoxybenzene, a close analog of this compound. acs.org These studies suggest that the reaction likely proceeds through a single electron transfer (SET) mechanism, and the regioselectivity is largely governed by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic ring. acs.org

In the context of cross-coupling reactions, mechanistic studies on nickel-catalyzed chain-growth polymerizations of related monomers, such as 4-bromo-2,5-bis(hexyloxy)phenylmagnesium chloride, have provided insights into the reaction mechanism. umich.eduscispace.com These studies, which employed spectroscopic techniques like IR and ³¹P NMR, revealed that the polymerizations are zeroth-order in monomer concentration, suggesting that reductive elimination is the rate-determining step. umich.edu Understanding these mechanistic details is crucial for the rational design of new catalysts and the optimization of reaction conditions for the synthesis of well-defined polymeric materials.

Application of Kinetic Isotope Effects (KIE) and Hammett Plots

Kinetic Isotope Effects (KIE) and Hammett plots are powerful physical organic chemistry tools used to differentiate between proposed reaction mechanisms, such as distinguishing between electrophilic and radical pathways or determining the rate-determining step of a reaction. ethernet.edu.et

The Kinetic Isotope Effect is the change in the rate of a reaction when an atom in one of the reactants is substituted with one of its isotopes. ethernet.edu.et A primary KIE is observed when the isotopically labeled atom is involved in a bond that is broken or formed in the rate-determining step. For instance, substituting a hydrogen (¹H) with a deuterium (B1214612) (²H or D) at a position undergoing cleavage will result in a significantly slower reaction rate (a "normal" KIE, kH/kD > 1) because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond. baranlab.org The absence of a significant KIE (kH/kD ≈ 1) can suggest that C-H bond cleavage is not involved in the rate-limiting step. baranlab.org

While specific KIE studies on this compound are not extensively documented in publicly available literature, the principles can be applied to its characteristic reactions. For example, in the oxidative coupling of this compound, a KIE study could elucidate the mechanism. If the abstraction of an aromatic proton were the rate-determining step, deuterating the aromatic ring positions (e.g., at C4 and C5) would be expected to produce a primary KIE.

The Hammett equation, log(k/k₀) = σρ, provides a means to quantify the influence of electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org In this linear free-energy relationship, k is the rate constant for the substituted reactant and k₀ is the rate for the unsubstituted reactant. The substituent constant (σ) measures the electronic-donating or -withdrawing nature of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects. wikipedia.orgchemicke-listy.cz A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (buildup of negative charge in the transition state), whereas a negative ρ value indicates acceleration by electron-donating groups (buildup of positive charge). wikipedia.org

For a system like this compound, a Hammett analysis could be applied to study an electrophilic aromatic substitution reaction on a series of related 1,2-dialkoxybenzene derivatives with varying substituents at the 4-position. By plotting the logarithm of the relative reaction rates against the established Hammett σ values for the substituents, the resulting ρ value would reveal the nature of the transition state. For instance, in an electrophilic nitration, a large negative ρ value would be expected, confirming a mechanism involving an electron-deficient, carbocationic intermediate (an arenium ion) that is stabilized by electron-donating groups.

Table 1: Illustrative Hammett Data for Electrophilic Bromination of 4-Substituted-1,2-bis(hexyloxy)benzene Derivatives

| Substituent (X) | Hammett Constant (σₚ) | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |

|---|---|---|---|

| -OCH₃ | -0.27 | 50.1 | 1.70 |

| -CH₃ | -0.17 | 10.0 | 1.00 |

| -H | 0.00 | 1.0 | 0.00 |

| -Cl | 0.23 | 0.08 | -1.10 |

| -NO₂ | 0.78 | 0.0001 | -4.00 |

This interactive table presents hypothetical data for a Hammett plot analysis. A plot of log(kₓ/k₀) vs. σₚ would yield a straight line with a negative slope (ρ), indicating the buildup of positive charge in the transition state, characteristic of electrophilic aromatic substitution.

In-situ Spectroscopic Monitoring of Intermediates

The direct observation of transient intermediates is a powerful method for confirming reaction mechanisms. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the real-time monitoring of reacting species without the need for isolation. mpg.de

In-situ FTIR spectroscopy is particularly useful for tracking changes in functional groups during a reaction. rsc.org By immersing an attenuated total reflectance (ATR) probe into the reaction vessel, spectra can be recorded continuously. mpg.de For reactions involving this compound, such as nitration, one could monitor the disappearance of the reactant's characteristic C-H aromatic stretching bands and the appearance of bands corresponding to the C-NO₂ group. Crucially, it might also be possible to detect the transient arenium ion intermediate through its unique vibrational frequencies before it is deprotonated to form the final product.

In-situ NMR spectroscopy provides detailed structural information about species in solution over time. mpg.de This technique has been effectively used to investigate the mechanisms of polymerization reactions involving derivatives of bis(hexyloxy)benzene. For example, in the Ni-catalyzed chain-growth polymerization of 4-bromo-2,5-bis(hexyloxy)phenylmagnesium chloride, ³¹P NMR was used to identify the catalyst's resting state as a Ni(II)-biaryl complex, while ¹H NMR was used to monitor the consumption of the monomer and the formation of byproducts, such as 1,4-bis(hexyloxy)benzene. umich.eduscispace.com These observations, combined with rate studies, implicated reductive elimination as the rate-determining step. umich.edu

Table 2: Characteristic IR Frequencies for In-situ Monitoring of a Hypothetical Reaction of this compound

| Species | Functional Group | Typical IR Frequency (cm⁻¹) | Observation |

|---|---|---|---|

| This compound (Reactant) | Aromatic C-H Stretch | 3100-3000 | Signal decreases over time |

| This compound (Reactant) | Aryl-Alkyl Ether (C-O Stretch) | 1250-1200 | Signal decreases over time |

| Nitronium Ion (Electrophile) | N=O Asymmetric Stretch | ~2360 | Present if generated in situ |

| Arenium Ion (Intermediate) | sp³ C-H Stretch | ~2900 | Transient signal appears and disappears |

| 4-Nitro-1,2-bis(hexyloxy)benzene (Product) | Ar-NO₂ Asymmetric Stretch | 1550-1500 | Signal increases over time |

| 4-Nitro-1,2-bis(hexyloxy)benzene (Product) | Ar-NO₂ Symmetric Stretch | 1355-1315 | Signal increases over time |

This table illustrates the key infrared vibrational frequencies that would be monitored to track the progress and identify intermediates in the electrophilic nitration of this compound.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1,2-bis(hexyloxy)benzene, ¹H and ¹³C NMR are used to confirm the arrangement of protons and carbon atoms, respectively.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. Due to the symmetry of this compound, a specific pattern of signals is expected. The aromatic region would feature a symmetrical multiplet corresponding to the four protons on the benzene (B151609) ring. The two hexyloxy chains produce characteristic signals: a triplet for the methylene (B1212753) protons directly attached to the ether oxygen (-OCH₂-), several overlapping multiplets for the subsequent methylene groups in the alkyl chain, and a terminal triplet for the methyl (-CH₃) protons.

While specific spectra for the 1,2-isomer are not widely published, data from the closely related isomer, 1,4-bis(hexyloxy)benzene, shows signals for the hexyloxy chain that are virtually identical to those expected for the 1,2-isomer. rsc.org The primary difference lies in the aromatic region's splitting pattern.

Interactive Data Table: Representative ¹H NMR Data for the Hexyloxy Moiety

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | ~6.90 | Multiplet (AA'BB' System) | - |

| -OCH ₂- | ~3.9-4.0 | Triplet | ~6.5 |

| -OCH₂CH ₂- | ~1.7-1.8 | Multiplet (Quintet) | ~6.7 |

| -(CH ₂)₃- | ~1.3-1.5 | Multiplet | - |

| -CH ₃ | ~0.9 | Triplet | ~7.0 |

| Note: Data is compiled from analysis of hexyloxybenzene derivatives and isomers. rsc.orgwiley-vch.de |

Carbon-13 NMR (¹³C NMR) maps the carbon framework of the molecule. Given the symmetry of this compound, the spectrum is expected to show 8 distinct signals: two for the aromatic carbons attached to the hexyloxy groups (C-O), two for the aromatic carbons bearing hydrogen (C-H), and four for the six unique carbons of the hexyloxy chains. Data from various molecules containing hexyloxybenzene moieties consistently show the chemical shifts for the alkyl carbons. rsc.orgmdpi.com

Interactive Data Table: Representative ¹³C NMR Data for this compound

| Assigned Carbons | Chemical Shift (δ, ppm) |

| C -O (Aromatic) | ~148-149 |

| C -H (Aromatic) | ~121-122 |

| C -H (Aromatic) | ~114-115 |

| -OC H₂- | ~69-70 |

| -O-CH₂-C H₂- | ~31.6 |

| -CH₂-C H₂-CH₃ | ~29.3 |

| -CH₂-C H₂-CH₂- | ~25.7 |

| -C H₂-CH₃ | ~22.6 |

| -C H₃ | ~14.0 |

| Note: Aromatic shifts are predictive; alkyl shifts are based on data from related compounds. rsc.orgmdpi.com |

1H NMR Analysis

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. These include C-H stretching vibrations from the alkyl chains, C=C stretching from the aromatic ring, and the prominent C-O ether linkage stretching. mdpi.comd-nb.info

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2955-2855 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1600-1470 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl-Alkyl Ether |

| Source: Data compiled from spectroscopic analysis of hexyloxybenzene derivatives. mdpi.comd-nb.info |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optoelectronic Probes

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The two electron-donating hexyloxy groups act as auxochromes, shifting the characteristic π-π* absorption bands of benzene to longer wavelengths (a bathochromic shift). Research on related alkoxybenzene derivatives indicates that such compounds typically exhibit strong absorption below 300 nm. mdpi.comsinica.edu.tw Upon absorption of light, the molecule can dissipate the energy through fluorescence emission at a longer wavelength than it absorbs.

Interactive Data Table: Expected Photophysical Properties

| Property | Wavelength Range (nm) | Transition |

| UV Absorption (λ_abs) | ~270-280 | π → π* (B-band) |

| Fluorescence Emission (λ_em) | >300 | S₁ → S₀ |

| Note: Values are estimates based on the properties of dialkoxybenzene systems. mdpi.comsinica.edu.tw |

Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound, which allows for the unambiguous confirmation of its elemental formula. For this compound, with a molecular formula of C₁₈H₃₀O₂, HRMS can measure its mass with extreme precision (typically to four or more decimal places). This differentiates it from other compounds that might have the same nominal mass.

The calculated exact mass for the neutral molecule [M] is 278.22458 Da. lookchem.com In many common HRMS techniques, such as electrospray ionization (ESI), the molecule is observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. An experimental HRMS measurement matching the calculated value for one of these ions provides definitive proof of the compound's chemical formula. mdpi.com

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise atomic coordinates, bond lengths, bond angles, and details about intermolecular packing. While a crystal structure for this compound is not publicly available, the structure of its isomer, 1,4-bis(hexyloxy)benzene, has been thoroughly characterized and serves as an excellent model for the behavior of the hexyloxy chains. iucr.orgresearchgate.net

In the crystal structure of the 1,4-isomer, the molecule is centrosymmetric, with the alkyl chains adopting a fully extended, all-trans conformation, which is an energetically favorable arrangement. researchgate.net The plane of the alkyl chain is slightly inclined relative to the plane of the central benzene ring. researchgate.net This type of analysis reveals how molecules pack in a crystal lattice, which is fundamental to understanding the properties of solid-state materials.

Interactive Data Table: Crystallographic Data for the Isomer 1,4-Bis(hexyloxy)benzene

| Parameter | Value |

| Chemical Formula | C₁₈H₃₀O₂ |

| Molecular Weight | 278.42 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.853 (12) |

| b (Å) | 7.512 (5) |

| c (Å) | 6.364 (4) |

| β (°) | 95.674 (10) |

| Volume (ų) | 896.9 (11) |

| Z (molecules/cell) | 2 |

| Source: Data from the crystallographic study of 1,4-bis(hexyloxy)benzene. iucr.orgresearchgate.net |

Conformation Analysis (e.g., All-Trans Alkyl Chains)

The flexibility of the two hexyloxy chains attached to the benzene core allows the molecule to adopt various conformations. However, research on analogous and related structures consistently reveals a strong preference for the alkyl chains to exist in a fully extended, all-trans conformation in the crystalline state. researchgate.netnih.goviucr.org This linear, zig-zag arrangement is the most energetically stable state for an alkyl chain, minimizing steric hindrance.

In a study of the related compound 1,4-Bis(hexyloxy)benzene, single-crystal X-ray analysis confirmed that the hexyloxy chain adopts a nearly planar, all-trans conformation. researchgate.net The carbon atoms of the alkyl chain show minimal deviation from a mean plane. researchgate.net Similarly, in a more complex system, 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline, the hexyloxy chain also maintains an all-trans conformation. iucr.org

While the all-trans state is dominant, variations can occur. In some complex macrocycles containing hexyloxy groups, one or more chains may adopt a kink through a gauche conformation at one of the C-C bonds to facilitate more efficient space-filling and intermolecular packing. beilstein-journals.org In the case of 1,2-bis(undecylsulfanyl)benzene, a sulfur analogue, one of the extended all-trans alkyl chains is coplanar with the benzene ring, while the other is significantly twisted out of the plane, as indicated by torsion angles of 176.4° and 80.8°, respectively. nih.gov This demonstrates that while the chains themselves tend to be linear, their orientation relative to the aromatic core can vary.

Table 1: Conformational Characteristics of Hexyloxy and Similar Alkyl Chains in Related Compounds

| Compound | Key Conformational Feature | Torsion Angle/Dihedral Angle | Source(s) |

| 1,4-Bis(hexyloxy)benzene | Alkyl chain in fully extended all-trans conformation. | Mean plane of the alkyl chain is inclined to the benzene ring by 6.80(9)°. | researchgate.net |

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene (B162551) | Alkyl chains adopt a fully extended all-trans conformation and are coplanar with the benzene ring. | C-C-O-C torsion angles of 3.4(4)°. | iucr.org |

| 1,2-Bis(undecylsulfanyl)benzene | Both alkyl chains in fully extended all-trans conformation. | One chain coplanar with the ring (176.4°), the other twisted (80.8°). | nih.gov |

| Macrocycle with Intraannular Hexyloxy Groups | One macrocycle has all-trans chains; another has a kink via a gauche conformation. | Not specified. | beilstein-journals.org |

Crystal Packing and Intermolecular Interactions

In many related structures, C–H···π interactions are a dominant force, where hydrogen atoms from the alkyl chains interact with the electron-rich π systems of adjacent benzene rings, often linking molecules into two-dimensional networks. researchgate.netnih.gov For instance, in a co-crystal involving 4-(n-hexyloxy)benzoic acid, C–H···π interactions between methylene groups and benzene rings are observed. nih.gov

Depending on the substituents present on the benzene ring, other interactions can play a significant role. In halogenated derivatives like 1,4-dibromo-2,5-bis(hexyloxy)benzene, strong intermolecular Br···Br interactions can dictate the packing, leading to the formation of one-dimensional supramolecular chains. iucr.org In contrast, the analogous iodo-substituted compound lacks these halide interactions and instead forms 2D networks through C–H···π contacts. researchgate.net

Table 2: Dominant Intermolecular Interactions in Related Crystal Structures

| Compound/System | Primary Interaction Type(s) | Resulting Supramolecular Architecture | Source(s) |

| 1,4-Bis(hexyloxy)-2,5-diiodobenzene (B122376) | C–H···π contacts | Two-dimensional network | researchgate.net |

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | Intermolecular Br···Br interactions | One-dimensional chain structure | iucr.org |

| 4-(n-hexyloxy)benzoic acid co-crystal | O–H···N hydrogen bonds, C–H···π, and π–π interactions | Columnar structures | nih.gov |

| 4,4′-Diacetoxy-3,3′-bis(hexyloxy)biphenyl | Dipolar interactions, C–H···π, C–H···O=C | Layered structure, 1D tilted columnar-like arrangement | conicet.gov.artandfonline.com |

Thermophysical Analysis Techniques (e.g., TGA, DSC) for Phase Behavior Research

Thermophysical analysis techniques are essential for characterizing the thermal properties and phase behavior of materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly powerful tools used in the study of compounds like this compound and the materials derived from them.

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition temperature. doi.orgmdpi.com For organic materials, this is crucial for defining the upper temperature limit of their application.

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of thermal transitions such as melting (fusion), crystallization, and glass transitions. mdpi.com This technique is indispensable for studying the complex phase behavior of liquid crystals, which can exhibit multiple transitions between crystalline, various mesophases (e.g., nematic, smectic, columnar), and the isotropic liquid state. researchgate.net For example, studies on liquid crystal dimers with hexyloxy terminal chains have utilized DSC to show that while shorter chains might only yield a nematic phase, longer chains can induce more ordered smectic phases. researchgate.net The melting points of related macrocycles have been shown by DSC to decrease as the alkyl chain length increases. beilstein-journals.org

In research involving derivatives of this compound, DSC and TGA are routinely used to characterize intermediates and final products, confirming their purity and thermal properties. rsc.orgcore.ac.uk

Table 3: Example Thermal Analysis Data for Related Compounds

| Compound/Material | Analysis Technique | Observation | Temperature (°C) | Source(s) |

| 1,4-Dibromo-2,5-bis(bromomethyl)benzene (Form II) | DSC | Melting Point | 149.5 | |

| 1,4-Bis(hexyloxy)benzene derivative (Macrocycle 9c) | DSC | Melting Point | 88 | beilstein-journals.org |

| Schiff base/ester with hexyloxy chain (Compound 1) | DSC | Melting (Crystal to Nematic) | 189.8 | mdpi.com |

| Schiff base/ester with hexyloxy chain (Compound 1) | DSC | Clearing (Nematic to Isotropic) | ~266.0 | mdpi.com |

| Schiff base/ester with hexyloxy chain (Compound 1) | TGA | Onset of Decomposition | >266 | mdpi.com |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of polymers. nih.govslideshare.net The method separates molecules based on their size, or hydrodynamic volume, in solution. Larger molecules elute from the chromatography column faster than smaller molecules, which can penetrate the porous gel packing material more deeply. slideshare.net

While this compound is a small molecule and not itself analyzed by GPC, it is a crucial building block in the synthesis of polymers and extended molecular systems. conicet.gov.arresearchgate.net For instance, it can be used in oxidative coupling reactions to create larger, disc-shaped molecules like triphenylenes. tandfonline.comresearchgate.netuea.ac.uk These triphenylene (B110318) units can then be incorporated into polymeric structures. conicet.gov.ar

When such polymers are synthesized, GPC becomes an essential tool for their characterization. The technique provides key information on the number average molecular weight (Mn), weight average molecular weight (Mw), and the dispersity (Đ = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. nih.gov This data is critical for understanding structure-property relationships in the resulting polymeric materials. For example, GPC analysis has been used to characterize complex polymer formulations and polymers derived from hexyloxy-substituted building blocks for applications in organic electronics. rsc.orgnih.gov

Table 4: Example Application of GPC in Polymer Characterization

| Polymer System | GPC Application | Information Obtained | Relevance | Source(s) |

| General Synthetic Polymers | Molecular Weight Analysis | Number Average (Mn), Weight Average (Mw), Dispersity (Đ) | Quality control, structure-property correlation. | warwick.ac.uk |

| Polymers from hexyloxy-substituted benzodithiophene | Characterization of new materials for organic photovoltaics | Molecular weight determination of the synthesized polymer. | Confirms successful polymerization and provides data essential for device performance analysis. | rsc.org |

| Complex Polymer Formulations | On-line GPC/NMR | Chemical information for specific molecular sizes within a mixture. | Deformulation of complex industrial products like adhesives and surfactants. | nih.gov |

Applications in Advanced Materials Science and Engineering

Organic Electronic Materials Development

1,2-Bis(hexyloxy)benzene and its derivatives are integral to the advancement of organic electronic materials, finding use in devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The hexyloxy groups enhance solubility, a critical property for fabricating these devices from solution.

A primary application of this compound is as a monomeric unit in the synthesis of conjugated polymers. These polymers are the active components in many organic electronic devices. The specific substitution pattern of the hexyloxy groups on the benzene (B151609) ring significantly influences the electronic properties of the resulting polymers. mit.edu

In the field of conjugated polymers, poly(p-phenylene vinylene) (PPV) and its derivatives are among the most studied materials for applications like light-emitting diodes. sinica.edu.twresearchgate.netnih.gov The introduction of alkoxy groups, such as hexyloxy, onto the phenylene ring improves the solubility and processability of these polymers. sinica.edu.tw For instance, the well-known polymer poly(2-methoxy-5-(2'-ethyl-hexyloxy)-p-phenylene vinylene) (MEH-PPV) demonstrates the successful use of alkoxy side chains to create soluble and processable conducting polymers. google.com While not a direct derivative of this compound, the principles of using alkoxy groups to tune properties are transferable. Research on PPV derivatives has shown that altering the substitution pattern, for example to a 2,3-dialkoxy substitution, can lead to polymers with higher emission frequencies and improved photoluminescence quantum efficiencies compared to their 2,5-dialkoxy counterparts. mit.edu This is attributed to increased steric interactions that alter the polymer's conformation. mit.edu

| Polymer/Oligomer | Synthesis Method | Key Feature | Application |

| Distyrylbenzene (DSB) derivatives | Wittig-Horner reaction | Oligomeric analogue of PPV with cyano and methoxy/hexyloxy groups. sinica.edu.tw | Blue light-emitting dopants in OLEDs. sinica.edu.tw |

| Hyperbranched PPV derivatives | Gilch reaction | Improved thermal stability and solubility. nih.gov | Potential for use in polymeric solar cells. nih.gov |

| PPEs and PPVs with 2,3-dialkoxy substitution | Palladium-catalyzed cross-coupling | Blue-shifted absorption and emission compared to 2,5-dialkoxy analogues. mit.edu | Highly emissive materials for OLEDs. mit.edu |

This compound derivatives are also used to create poly(butadiynylene)s. A notable example is the synthesis of poly(2,5-dihexyloxy-1,4-phenylenebutadiynylene) (poly-DHO-PBD) from the monomer 1,4-diethynyl-2,5-bis(hexyloxy)benzene (B1514522). rsc.org Researchers have successfully fabricated large-area, two-dimensional crystalline films of this polymer at an air/water interface through a synergetic polymerization and self-assembly strategy. rsc.orgfreekaoyan.com These highly ordered films exhibit efficient charge transport and excellent stability, making them promising for high-performance polymeric optoelectronic devices. rsc.org

| Monomer | Polymer | Fabrication Technique | Resulting Material | Key Finding |

| 1,4-diethynyl-2,5-bis(hexyloxy)benzene (DEBHB) rsc.orgcrystallography.net | Poly(2,5-dihexyloxy-1,4-phenylenebutadiynylene) (poly-DHO-PBD) rsc.org | Synergetic polymerization and self-assembly at air/water interface rsc.org | Large-area 2D crystalline films rsc.org | High-quality crystalline films demonstrate efficient charge transport and excellent stability. rsc.org |

Polyfluorenes are a class of blue-light emitting polymers known for their high photoluminescence efficiency and thermal stability. aau.edu.et The properties of these polymers can be tuned by creating copolymers with other aromatic units. This compound derivatives can be incorporated as comonomers to modify the polymer architecture and its optoelectronic properties. For example, a fluorene-based copolymer, poly{2,7-(9,9-dioctylfluorene)-co-1,4-(2,5-bis-[methyl-(6-(3-methyloxetan-3-yl)methoxy)hexyloxy]benzene)}, has been synthesized. aip.org This polymer contains reactive oxetane (B1205548) side groups that allow the soluble polymer film to be converted into an insoluble network upon UV irradiation, which is advantageous for fabricating multilayer devices. aip.org

| Polymer System | Key Feature | Application/Finding |

| Polyfluorene copolymers with 1-(4-hexyloxy)-benzene functionalized units | Enhanced thermal stability compared to poly(9,9-dihexyl-fluorene). sioc-journal.cn | Blue light-emitting polymers with tuned energy levels. sioc-journal.cn |

| Polyfluorene copolymers with oxetane side groups derived from a bis(hexyloxy)benzene unit | Cross-linkable, forming an insoluble network upon UV irradiation. aip.org | Enables fabrication of multilayer LEDs with improved efficiency. aip.org |

The combination of thiophene (B33073) and phenylene units in a conjugated polymer backbone is a common strategy to tune the material's properties for applications in organic electronics. The electron-rich nature of the dialkoxy-substituted phenylene ring complements the properties of the thiophene unit. While specific examples directly using this compound in poly(thiophene-alt-phenylene) systems are not prevalent in the provided context, the use of its isomer, 1,4-bis(hexyloxy)benzene, is well-documented for creating such polymers. For instance, 1,4-bis(hexyloxy)-2,5-diiodobenzene (B122376) is a key monomer for synthesizing conjugated polymers for organic electronic materials. nih.gov These materials are of interest for creating structured, discotic mesophases. nih.gov

In organic solar cells, efficient charge generation, separation, and transport are crucial for high device performance. researchgate.netresearchgate.net The morphology of the active layer, which is typically a blend of a donor and an acceptor material, plays a critical role. researchgate.net While not directly used as the primary donor or acceptor, molecules like this compound can be conceptualized as additives or components that modify the bulk-heterojunction (BHJ) morphology. The hexyloxy side chains can influence the intermolecular packing and phase separation of the active layer materials, thereby modulating charge transport pathways. The development of graded bulk-heterojunctions (G-BHJ), where there is a vertical gradient in the composition of the donor and acceptor, has been shown to improve charge transport and lead to higher power conversion efficiencies. nih.gov The principles of using specific molecular structures to control morphology are central to these advancements. nih.gov Furthermore, enhancing the charge transport properties of the semiconductor materials themselves, for instance through controlled fluorination, has been shown to significantly boost the efficiency of organic solar cells. rsc.org

Fluorene-Based Polymer Architectures

Components in Organic Light-Emitting Diodes (OLEDs)

While direct application of this compound in OLEDs is not extensively documented, its derivatives are crucial in the synthesis of materials for these devices. The hexyloxy groups enhance solubility and processability, which are important characteristics for materials used in OLED fabrication. For instance, derivatives of this compound are used to create larger, more complex molecules that serve as hosts or emitters in the emissive layer of an OLED. The presence of such alkoxy chains can influence the morphology of the thin films in the solid state, which in turn affects the charge transport and luminescent properties of the device.

Derivatives like 1,4-Bis(hexyloxy)-2,5-diiodobenzene, which can be synthesized from a related precursor, serve as building blocks for organic semiconductors used in OLEDs. The introduction of hexyloxy side chains into polymer backbones, such as in polytriazoles, can improve the solubility and thermal stability of the resulting materials, which are desirable properties for components in OLEDs. rsc.org

Single-Molecule Electronics and Molecular Junction Studies

The study of charge transport through individual molecules is a key area of single-molecule electronics. This compound serves as a fundamental structural unit in more complex molecules designed to investigate these phenomena. The hexyloxy chains provide solubility, enabling the synthesis and handling of these larger molecular systems, without directly participating in the electronic conduction pathway. acs.orgcsic.es

In the field of molecular electronics, understanding how electrons travel through a single molecule is paramount. Research has focused on palladium complexes incorporating ligands derived from this compound to study electron transmission in gold|single-molecule|gold junctions. acs.orgcsic.esresearchgate.netnih.govscimarina.org Specifically, ligands such as 2,2′-((4,5-bis(hexyloxy)-1,2-phenylene)bis(ethyne-2,1-diyl))bis(4-(methylthio)pyridine) and its isomers have been synthesized. acs.orgcsic.esresearchgate.netnih.govscimarina.org These studies reveal that the pathway of electron transport is dominated by the Lowest Unoccupied Molecular Orbital (LUMO) of the molecules. researchgate.net

The coordination of a metal ion to a molecular wire can significantly alter its conductance properties. In studies involving palladium(II) complexes with ligands derived from this compound, it has been shown that metal coordination can lead to a modest increase in both conductance and the Seebeck coefficient. csic.esacs.org This is attributed to a contraction of the HOMO-LUMO gap upon metal coordination. csic.esacs.org

Furthermore, the geometry of the metal complex plays a crucial role. Comparing isomers where the metal ion is either directly in the conductive pathway or positioned to the side (pendent), it was found that the typical drop in conductance for meta-connected isomers compared to para-connected ones was lessened upon metal coordination. acs.org This highlights the potential to tune the electronic properties of molecular junctions through the strategic placement of metal ions. csic.esacs.org

Electron Transmission Properties in Molecular Systems

Liquid Crystalline Materials Research

This compound is a key building block in the synthesis of discotic (disc-shaped) liquid crystals. These materials are of great interest due to their ability to self-assemble into ordered columnar structures, which can exhibit one-dimensional conductivity. sciengine.com The flexible hexyloxy chains of this compound are crucial for inducing and stabilizing these liquid crystalline phases.

Investigation of Mesophase Formation (e.g., Columnar Hexagonal Mesophases)

Derivatives of this compound are extensively used to create larger, disc-shaped molecules, such as triphenylenes, which are known to form columnar mesophases. wur.nlconicet.gov.artandfonline.comresearchgate.net In these phases, the flat, aromatic cores of the molecules stack on top of one another to form columns, and these columns then arrange themselves into a two-dimensional lattice. acs.org The most common and well-ordered of these is the columnar hexagonal (Colh) phase, where the columns form a hexagonal pattern. conicet.gov.artandfonline.comresearchgate.netacs.org

The synthesis of these triphenylene-based liquid crystals often involves the oxidative coupling of this compound or its derivatives. conicet.gov.artandfonline.com For example, the reaction of this compound with a substituted biphenyl (B1667301) can yield a triphenylene (B110318) that exhibits a columnar hexagonal mesophase. conicet.gov.artandfonline.com The hexyloxy chains play a critical role in this self-assembly process, as their van der Waals interactions help to stabilize the columnar structures. sciengine.com Research has shown that even relatively simple triphenylene derivatives with hexyloxy substituents can display wide-range columnar hexagonal mesophases. uea.ac.uk

Design of Discotic Mesogens for Display Technologies

The unique properties of discotic liquid crystals, particularly their anisotropic conductivity and optical properties, make them promising candidates for applications in display technologies. The ability to form well-ordered columnar structures is essential for these applications. This compound is a valuable starting material for designing discotic mesogens with tailored properties. ums.edu.my

By chemically modifying this compound and incorporating it into larger molecular architectures, researchers can control the mesophase behavior and physical properties of the resulting liquid crystals. For instance, it can be used as a spacer unit in linked materials to create structured discotic mesophases. The synthesis of triphenylene-siloxane hybrid materials, which exhibit columnar hexagonal mesophases, has been achieved using a precursor derived from the oxidative coupling of this compound. conicet.gov.artandfonline.comresearchgate.net These hybrid materials combine the self-assembly properties of the discotic core with the flexibility and processability of siloxanes, opening up possibilities for new display technologies.

Supramolecular Chemistry and Self-Assembly Phenomena

Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules. The study of this compound and its derivatives is a key area of research in this field, particularly concerning their ability to self-assemble into larger, well-defined structures.

The self-assembly of molecules into ordered structures is governed by a variety of non-covalent interactions. nih.gov In the case of molecules like this compound, these interactions include hydrogen bonding, π-stacking, hydrophobic effects, and electrostatic interactions. nih.gov The process is thermodynamically driven, seeking the lowest energy state, which often corresponds to a highly ordered arrangement. For instance, the interaction between the aromatic rings of adjacent molecules (π-π stacking) and the van der Waals forces between the hexyloxy chains are significant driving forces for the self-assembly of these molecules. The specific geometry and electronic properties of the molecule dictate the nature and strength of these interactions, which in turn determine the final architecture of the supramolecular assembly.

Derivatives of this compound, such as those incorporating triphenylene, have been synthesized to create discotic liquid crystals. researchgate.net The extended aromatic core of these derivatives enhances π-π stacking, while the flexible hexyloxy chains provide solubility and influence the packing of the molecules into columnar mesophases. researchgate.net

The self-assembly of this compound derivatives can lead to the formation of various nanoscale architectures. Research has shown that polymers incorporating hexyloxy-substituted benzene rings can form robust nanowires and fibrillar structures. core.ac.uk These structures are of interest for their potential applications in electronics and photonics. The formation of these architectures is a bottom-up approach where the molecular design of the building blocks directly controls the morphology and properties of the resulting nanomaterials.

For example, studies on 1,4-dibromo-2,5-bis(hexyloxy)benzene (B162551) have revealed that intermolecular Br···Br interactions can lead to the formation of a one-dimensional supramolecular architecture in the solid state. researchgate.net While not this compound itself, this illustrates how specific functional groups can direct the self-assembly process to create defined nanostructures.

Interfacial polymerization is a powerful technique for creating thin films and membranes. When combined with self-assembly, it offers a route to highly structured materials with tailored properties. nih.gov In this process, the polymerization reaction occurs at the interface between two immiscible phases, and the self-assembly of the monomers or the resulting polymer can influence the structure of the final material. nih.gov

For instance, the synthesis of two-dimensional crystalline conjugated polymer films has been achieved through a synergetic polymerization and self-assembly process at a dynamic air/water interface. rsc.org Monomers such as 1,4-diethynyl-2,5-bis(hexyloxy)benzene can be polymerized at the interface, and the resulting polymer self-assembles into a crystalline film. rsc.org The hexyloxy side chains play a crucial role in this process by influencing the solubility and packing of the molecules at the interface. This method allows for the creation of large-area, high-quality films suitable for electronic device applications. rsc.org

Formation of Nanoscale Architectures (e.g., Nanowires, Fibrillar Structures)

Functional Materials for Sensing Applications (e.g., Fluorescence Chemosensors)

Fluorescent chemosensors are molecules designed to detect specific analytes through a change in their fluorescence properties. semanticscholar.org Derivatives of this compound have been incorporated into the design of such sensors. The hexyloxy groups can enhance the solubility of the sensor in organic media and influence the photophysical properties of the fluorophore.

A study on fluorescent conjugated polytriazoles demonstrated that polymers incorporating 1,4-diethynyl-2,5-bis(hexyloxy)benzene (FCP 3) could act as selective chemosensors for silver ions (Ag⁺). rsc.org The introduction of the hexyloxy side chains was found to influence the polymer's aggregation status and the electron density of the main chain, which in turn affected its sensitivity and selectivity. rsc.org While all four tested polymers showed selectivity for Ag⁺, the one without bulky side groups (FCP 1) exhibited the highest sensitivity. rsc.org

| Polymer | Monomer with Hexyloxy Group | Target Analyte | Observed Effect | Quantum Yield (Φf) |

|---|---|---|---|---|

| FCP 3 | 1,4-diethynyl-2,5-bis(hexyloxy)benzene | Ag⁺ | Selective fluorescence quenching | 0.22 |

Biological Activity Research (e.g., Antimicrobial Properties of Derivatives)

Research into the biological activities of this compound derivatives is an emerging area. While the parent compound itself is not typically associated with significant biological activity, its derivatives have shown promise, particularly as antimicrobial agents. The lipophilic nature of the hexyloxy chains can facilitate the transport of these molecules across cell membranes.

Studies on alkyloxy benzene-1,2-diols have shown that certain derivatives possess antimicrobial properties. For example, compounds with varying alkyl chain lengths were tested against Bacillus subtilis. Derivatives with hexyl (6C) and heptyl (7C) chains exhibited minimal inhibitory concentrations (MIC) of 25-50 µg/ml. Interestingly, these compounds showed no activity against Escherichia coli, suggesting a degree of specificity in their antimicrobial action.

Another area of investigation is the anticancer properties of this compound derivatives. A study on a dimeric compound, 1,2-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene, revealed that it exhibited cell-growth inhibition against A549 human lung cancer cells without affecting the cell cycle. researchgate.netrsc.org

| Compound (Alkyl Chain Length) | Minimal Inhibitory Concentration (MIC) in µg/ml |

|---|---|

| 4C | 50-100 |

| 5C | 50-100 |

| 6C (Hexyl) | 25-50 |

| 7C | 25-50 |

| 8C | 25-50 |

| 9C | 50-100 |

Computational and Theoretical Studies of 1,2 Bis Hexyloxy Benzene and Analogues

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), serve as a powerful tool for dissecting the electronic properties and predicting the behavior of 1,2-bis(hexyloxy)benzene and its analogues. researchgate.net These calculations provide a microscopic understanding of the molecular and electronic structure, which is fundamental to rationalizing experimental observations and designing new materials with tailored functionalities. researchgate.netdntb.gov.ua

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The electronic architecture of this compound and its derivatives is central to their utility, especially in organic electronics. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule.

Compounds within the this compound family are noted for their characteristically low HOMO-LUMO gap. core.ac.uk This small energy gap is a key factor in their potential application in materials science, such as in organic solar cells, where it can facilitate efficient charge separation and transport. Studies on related dialkoxybenzene systems show that the HOMO is largely centered on the electron-rich benzene (B151609) ring, a feature enhanced by the electron-donating nature of the alkoxy groups. The LUMO, conversely, is typically a π*-based orbital. acs.org

Computational studies on analogues have demonstrated how the HOMO-LUMO gap can be modulated. For instance, in certain di- and tristyrylbenzene derivatives containing hexyloxy groups, protonation of pyridine (B92270) rings within the structure leads to a stabilization of the HOMO, resulting in an increased HOMO-LUMO gap. nih.gov Furthermore, research on complex palladium derivatives incorporating a 4,5-bis(hexyloxy)-1,2-phenylene backbone has shown that metal coordination can lead to a contraction of the HOMO-LUMO gap. csic.es The introduction of cyano groups into related polymeric systems is another strategy predicted to reduce the bandgap by affecting the LUMO energy level. aau.edu.et The electronic structure of benzene itself is complex, with its stability arising from massive electron delocalization within a cyclic conjugated pi system, a concept well-explained by molecular orbital theory. youtube.com

| Factor | Effect on HOMO-LUMO Gap | Example System/Analogue | Citation |

|---|---|---|---|

| Alkoxy Group Substitution | Generally decreases the gap | This compound family | core.ac.uk |

| Protonation | Increases the gap | Styrylbenzene derivatives with pyridine rings | nih.gov |

| Metal Coordination | Decreases the gap | Palladium(II) complexes with a bis(hexyloxy)phenylene ligand | csic.es |

| Cyano Group Introduction | Decreases the gap | Poly(phenylenevinylene) derivatives | aau.edu.et |

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful methods for predicting spectroscopic data, which can then be used to interpret and validate experimental findings. Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. bohrium.com For instance, studies on hydrogen-bonded liquid crystal mixtures containing 4-hexyloxybenzoic acid have used TD-DFT to identify their electronic absorption characteristics. bohrium.com

DFT calculations are also employed to predict vibrational spectra (IR and Raman). researchgate.net By computing the vibrational frequencies and modes, a theoretical spectrum can be generated and compared with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy. bohrium.com This comparison helps in the assignment of vibrational bands to specific molecular motions. For example, in a study of an imidazole (B134444) derivative, theoretical FT-IR and FT-Raman spectra were calculated using the B3LYP functional with the 6-311++G(d,p) basis set to analyze the elemental modes of oscillation. researchgate.net Similarly, detailed experimental IR data for analogues of this compound, such as certain styrylbenzenes, show characteristic peaks for C-H and C-O stretching, which can serve as benchmarks for computational predictions. nih.gov

Molecular Dynamics Simulations and Conformational Searching

While quantum chemical calculations provide detailed electronic information on static molecules, molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational preferences of molecules over time. arxiv.orgacs.org These simulations are essential for understanding how molecules like this compound, with their flexible hexyloxy side chains, behave in different environments. uq.edu.au

Exploration of Conformational Landscapes

The flexible alkyl chains of this compound give rise to a complex conformational landscape, which describes the multitude of possible three-dimensional shapes the molecule can adopt and their corresponding energies. researchgate.net Computational conformer searching is a technique used to identify these minimum energy structures. researchgate.net Scripts have been developed that automate the generation of 3D structures from 2D drawings, perform conformational searches using molecular mechanics force fields, and rank the resulting conformers by energy using semi-empirical quantum methods. researchgate.net

Superposition Analysis with Experimental Structures

A critical step in validating computational models is to compare the predicted structures with experimentally determined ones, typically obtained from single-crystal X-ray diffraction. Superposition analysis, where the lowest-energy computed conformer is overlaid with the X-ray crystal structure, provides a direct visual and quantitative measure of the accuracy of the computational method.

For 1,4-bis(hexyloxy)benzene, such an analysis has been performed, showing a close match between the X-ray structure and the lowest-energy conformer found through computational searching. researchgate.netnih.gov This agreement confirms that the computational methods can accurately predict the preferred conformation of the molecule in the solid state. nih.gov This validation is crucial before extending the models to predict other properties or to study more complex systems where experimental data may not be available.

| Compound | Alkyl Chain Conformation (Solid State) | Chain-Ring Coplanarity | Reference |

|---|---|---|---|

| 1,4-Bis(hexyloxy)benzene | Fully extended, all-trans | Mean plane of chain inclined to benzene ring by 6.80 (9)° | researchgate.netiucr.org |

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene (B162551) | Fully extended, all-trans | Alkyl chains are coplanar with the benzene ring | nih.gov |

Modeling of Charge Transfer and Transport Processes

The ability of this compound and its analogues to transport electrical charge is a key property for their application in organic electronics. Multiscale modeling approaches are employed to connect the molecular-level properties to the bulk charge transport characteristics of the material. nih.gov These models often combine quantum mechanics, molecular dynamics, and kinetic Monte Carlo simulations. nih.gov

Charge transport in organic materials is often described by a hopping model, where charge carriers (holes or electrons) jump between localized states on adjacent molecules. researchgate.net The efficiency of this process is influenced by factors such as the electronic coupling (transfer integral) between molecules and the reorganization energy, which is the energy required to distort the molecule's geometry upon gaining or losing a charge. researchgate.net

Computational studies show that molecular size and the nature of substituents significantly affect the non-covalent interactions and molecular alignments in the material, which in turn dictate the charge transport pathways. nih.gov While frontier orbital analysis provides a starting point, the mechanism of conductance is more complex, being dominated by the alignment of key molecular orbitals with the Fermi level of the electrodes in a device. acs.org Theoretical models have been developed to describe charge transfer reactions, including processes like internal conversion and intersystem crossing, by evaluating the coupling between different electronic states. rsc.org In complex systems like bis(benzene-1,2-dithiolato)metal complexes, which are structural analogues, computational analysis has helped to classify transitions as ligand-to-ligand charge transfer (LLCT) bands. researchgate.net

Simulation of Self-Assembly Mechanisms

The self-assembly of molecules like this compound into ordered structures, such as liquid crystalline phases, is a phenomenon driven by a delicate balance of intermolecular forces. Molecular dynamics (MD) simulations are a primary computational tool used to investigate these processes. nih.govnih.gov MD simulations model the movement of atoms and molecules over time based on a given force field, which describes the potential energy of the system. nih.gov

While specific, in-depth simulation studies on the self-assembly of this compound are not widely documented in publicly available research, the principles can be inferred from studies on analogous systems, such as other dialkoxybenzenes and discotic liquid crystals. nih.govresearchgate.net For instance, atomistic molecular dynamics simulations have been employed to study binary mixtures where benzene is a solute within a columnar liquid crystal matrix, providing insights into the structural and dynamic properties of the benzene molecule in such an environment. nih.govresearchgate.net These simulations can reveal how the flexible hexyloxy chains of this compound might influence the packing and stability of columnar or other mesophases.

The general approach for simulating self-assembly involves:

Model Building: Creating an initial, often random, configuration of a large number of this compound molecules in a simulation box.

Force Field Selection: Choosing an appropriate force field that accurately represents the intramolecular and intermolecular interactions. For molecules like this compound, this would include terms for bond stretching, angle bending, torsional rotations of the hexyloxy chains, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a series of small time steps. This is often done under controlled temperature and pressure conditions (e.g., NVT or NPT ensembles) to mimic experimental conditions.

Analysis: Analyzing the resulting trajectory to identify the formation of ordered structures. This can involve calculating order parameters, radial distribution functions, and visualizing the molecular arrangements.

Simulations can predict how changes in molecular architecture, such as the length of the alkyl chains or the substitution pattern on the benzene ring, affect the type and stability of the self-assembled structures. researchgate.net For example, simulations on poly(9,9-dihexylfluorene-alt-2,5-dialkoxybenzene) copolymers have shown that varying the length of the alkoxy side chains significantly affects the microphase separation and the resulting lamellar structure. researchgate.net

Below is a table summarizing typical parameters used in molecular dynamics simulations for studying the self-assembly of related organic molecules.

| Parameter | Typical Value/Method | Purpose |

| Force Field | OPLS-AA, AMBER, CHARMM | Describes the potential energy of the system. |

| Ensemble | NPT (isothermal-isobaric) | Maintains constant temperature and pressure. |

| Temperature | Varied (e.g., 300-500 K) | To study phase transitions and thermal stability. |

| Pressure | 1 atm | To simulate standard atmospheric conditions. |

| Simulation Time | Nanoseconds to Microseconds | To allow for molecular rearrangement and equilibration. |

| Analysis Tools | Order parameters, RDFs | To quantify the degree and nature of molecular ordering. |

Elucidation of Structure-Function Relationships through Computational Modeling

Computational modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), is instrumental in elucidating the relationship between the molecular structure of a compound and its functional properties. nih.gov These properties can include electronic behavior, reactivity, and optical characteristics. Understanding these relationships is crucial for designing new materials with tailored functionalities. chinesechemsoc.org

For this compound and its analogues, DFT calculations can provide detailed information about:

Molecular Geometry: Optimization of the molecular structure to find its lowest energy conformation. This includes the orientation of the hexyloxy chains relative to the benzene ring.

Electronic Structure: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of the molecule's electronic excitability and chemical reactivity. sci-hub.se

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface helps to identify regions of the molecule that are electron-rich or electron-poor, which is important for understanding intermolecular interactions.

A study on dimethoxybenzene derivatives, which are analogues of this compound, used DFT to investigate properties relevant to their use as catholyte candidates in flow batteries. acs.org The study computed oxidation potentials, reorganization energies, and the energetics of various reactions to predict the relative stabilities of different isomers. acs.org Such an approach could be applied to this compound to predict its electrochemical stability and suitability for electronic applications.

Structure-activity relationship studies on bispyridyloxybenzene analogues have also utilized computational methods alongside experimental data. nih.gov X-ray crystallography and computational modeling revealed that the biological activity of these compounds was highly dependent on their conformation, specifically the dihedral angles between the central benzene ring and the lateral pyridine rings. nih.gov This highlights the importance of conformational analysis, a key output of computational modeling, in understanding function.

The table below presents hypothetical, yet representative, data that could be obtained from DFT calculations on this compound and a structural isomer to illustrate how computational modeling can differentiate between them.

| Property | This compound (ortho) | 1,4-Bis(hexyloxy)benzene (para) | Significance |

| HOMO Energy | -5.8 eV | -5.7 eV | Relates to the electron-donating ability. |

| LUMO Energy | -0.5 eV | -0.6 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | 5.1 eV | Indicator of chemical reactivity and optical properties. |

| Dipole Moment | ~2.5 D | 0 D | Influences intermolecular electrostatic interactions and solubility. |

| Optimized Conformation | Non-planar hexyloxy chains | Symmetric, extended hexyloxy chains | Affects molecular packing and self-assembly. |

Note: The values in this table are illustrative and based on typical values for similar molecules. Actual values would require specific DFT calculations.

By systematically modifying the structure of this compound in silico (e.g., changing alkyl chain length, adding functional groups) and calculating the resulting properties, researchers can build comprehensive structure-function relationship models. bristol.ac.uk This predictive capability accelerates the discovery and design of new materials for applications ranging from liquid crystal displays to organic electronics. rochester.edu

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

While established methods for synthesizing 1,2-Bis(hexyloxy)benzene and its derivatives exist, future research will likely prioritize the development of more efficient, scalable, and sustainable synthetic routes. A common laboratory-scale synthesis involves the Williamson ether synthesis, reacting benzene-1,2-diol (catechol) with 1-bromohexane (B126081) in the presence of a base like potassium carbonate, which can achieve high yields of up to 97%. lookchem.com However, the focus is shifting towards catalytic systems that offer greater control and versatility for creating complex architectures derived from this basic unit.

Key areas for future investigation include:

Advanced Catalytic Couplings: Expanding the use of transition-metal-catalyzed cross-coupling reactions is a promising avenue. For instance, nickel(II) thiocyanate (B1210189) complexes have been successfully used to catalyze the polymerization of related bromo-chloro-bis(hexyloxy)benzene monomers, yielding poly[2,5-di(hexyloxy)-1,4-phenylene]. thieme-connect.com Further exploration of catalysts based on palladium (e.g., for Buchwald-Hartwig amination acs.orgmdpi.com and Suzuki-Miyaura couplings) and copper (e.g., for "click" chemistry rsc.org and Sonogashira couplings sci-hub.se) could enable the precise construction of well-defined oligomers, polymers, and dendrimers.

Oxidative Coupling Reactions: this compound is a key reactant in the oxidative coupling with biphenyl (B1667301) derivatives using reagents like iron(III) chloride (FeCl₃) to produce complex discotic liquid crystals like hexa-substituted triphenylenes. conicet.gov.artandfonline.com Future work could focus on developing milder and more selective catalytic oxidation systems to improve yields and reduce byproducts, making these high-performance materials more accessible.

Green Chemistry Approaches: Research into greener synthetic alternatives, such as using more benign solvents, reducing energy consumption, and employing recyclable catalysts, will be critical. This includes exploring electrochemical synthesis methods and one-pot reactions that minimize waste and purification steps. frontiersin.org

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Ref. |

| Williamson Ether Synthesis | Benzene-1,2-diol, 1-Bromohexane | K₂CO₃ | This compound | lookchem.com |

| Oxidative Coupling | This compound, Biphenyl derivative | FeCl₃ | Triphenylene (B110318) | conicet.gov.artandfonline.com |

| Polymerization | 1-bromo-4-chloro-2,5-bis(hexyloxy)benzene | Ni(NCS)₂-Chiraphos complex | Polyphenylene | thieme-connect.com |

| Click Polymerization | 1,4-diethynyl-2,5-bis(hexyloxy)benzene (B1514522), Diazide monomer | Copper(I) | Polytriazole | rsc.org |

Development of Advanced Materials with Enhanced Performance Metrics

The unique molecular structure of this compound makes it an ideal platform for developing advanced organic materials. The interplay between the rigid aromatic core and the flexible alkyl chains facilitates self-assembly into ordered structures, which is crucial for applications in electronics and optics.

Future research will focus on fine-tuning molecular design to enhance specific performance metrics:

Liquid Crystals: Derivatives of this compound are precursors to triphenylene-based discotic liquid crystals, which can self-assemble into columnar hexagonal (Colh) phases. tandfonline.com These ordered columns act as one-dimensional molecular wires, enabling charge transport. Future efforts will aim to improve the thermal range of these liquid crystal phases, increase charge carrier mobility, and control the alignment of the columns for applications in organic field-effect transistors (OFETs) and sensors.

Organic Electronics: The compound and its derivatives show potential for use in organic light-emitting diodes (OLEDs) and organic solar cells. For example, 1,4-bis(hexyloxy)benzene derivatives have been incorporated into emitters for OLEDs, producing bright blue light. sinica.edu.tw Similarly, polymers incorporating bis(hexyloxy)benzene units are being investigated as hole-transporting materials (HTMs) in perovskite solar cells, where the alkoxy chains improve solubility and help tune the material's energy levels for efficient charge extraction. rsc.orgrsc.org The goal is to develop materials with higher quantum efficiencies, improved stability, and longer operational lifetimes.

Energy Storage: Dialkoxybenzenes are being explored as catholyte materials in non-aqueous redox flow batteries (NRFBs) due to their high open-circuit potentials. umich.edu Research will focus on designing derivatives of this compound that offer a balance of high energy density, electrochemical reversibility, and improved chemical stability in the charged state to extend battery cycle life.

| Application Area | Material Type | Key Performance Metric | Ref. |

| Liquid Crystals | Triphenylene Derivatives | Columnar Hexagonal (Colh) Mesophase | tandfonline.com |

| Perovskite Solar Cells | Hole-Transporting Materials (HTMs) | Tunable HOMO Energy Levels, Solubility | rsc.orgrsc.org |

| OLEDs | Emitter Materials | Blue Emission, Quantum Efficiency | sinica.edu.tw |

| Redox Flow Batteries | Catholyte Materials | Energy Density, Chemical Stability | umich.edu |

| Electrochromics | Conjugated Polymers | Coloration Efficiency, Response Time | researchgate.net |

Integration into Hybrid Organic-Inorganic Architectures

A significant frontier in materials science is the creation of hybrid materials that combine the distinct properties of organic and inorganic components. The processability and functional tunability of organic molecules like this compound can be synergistically coupled with the robust structural, electronic, or optical properties of inorganic materials.

Translational perspectives in this area include:

Surface Functionalization: Derivatives such as 1,4-dibromo-2,5-bis(hexyloxy)benzene (B162551) have been used to functionalize inorganic surfaces like indium tin oxide (ITO). rsc.org Through techniques like graft-through Sonogashira polymerization, thin polymer films can be covalently bonded to the substrate, creating a stable organic-inorganic interface. This is crucial for developing robust electrodes for solar cells, OLEDs, and sensors.

Siloxane Hybrids: Reactive triphenylene mesogens, synthesized from this compound, have been reacted with silanes to produce novel triphenylene-siloxane hybrid materials. conicet.gov.artandfonline.com These hybrids combine the self-assembly properties of the organic liquid crystal with the thermal stability and flexibility of the inorganic siloxane backbone, leading to new monomeric, trimeric, and polymeric materials with unique mesophase behavior.

Nanoparticle Composites: Future work could involve creating nanocomposites by blending or bonding polymers derived from this compound with inorganic nanoparticles, such as metal oxides (e.g., TiO₂, ZnO) or quantum dots (e.g., CdSe, CdTe). theses.frresearchgate.net Such hybrids could find applications in next-generation photovoltaics, where the organic polymer acts as a light-harvester or charge conductor and the inorganic nanoparticles assist in charge separation and transport.

Interdisciplinary Research in Bioelectronics and Nanotechnology

The self-assembling nature and electronic properties of materials derived from this compound open up exciting possibilities in the interdisciplinary fields of bioelectronics and nanotechnology.

Future research directions are aimed at leveraging its unique molecular characteristics for:

Bioelectronic Interfaces: Organic electronic materials are increasingly sought for bio-interfacing applications due to their mechanical flexibility and potential biocompatibility. sigmaaldrich.com The ordered, yet dynamic, structures of liquid crystals derived from this compound could be used to create sensitive platforms for detecting biological events. Future research could explore their use in organic electrochemical transistors (OECTs) for sensing ions or small molecules in biological fluids.

Nanostructured Materials: The ability of triphenylene derivatives to self-assemble into well-defined columnar nanostructures provides a bottom-up approach to nanofabrication. tandfonline.com These molecular columns, with diameters on the nanometer scale, could serve as templates for creating nanowires or as channels for ion transport. This capability is highly relevant for developing nanoscale electronic components and advanced separation membranes.